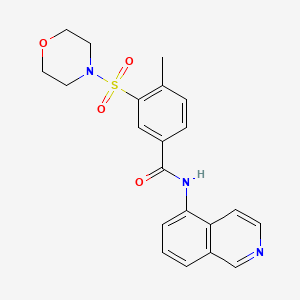

N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide

Description

N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a methyl group at position 4, a morpholin-4-ylsulfonyl group at position 3, and an isoquinolin-5-yl moiety at the amide nitrogen. The morpholine ring and sulfonyl group contribute to its polarity, influencing solubility and binding interactions, while the isoquinoline moiety may enhance aromatic stacking or hydrophobic interactions in biological systems.

Structural characterization of this compound likely relies on crystallographic techniques, as evidenced by the use of software like SHELXL for small-molecule refinement and WinGX for crystallographic data processing . Validation of its crystal structure would involve checks for geometric plausibility and hydrogen-bonding patterns, as outlined in modern crystallographic practices .

Properties

IUPAC Name |

N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15-5-6-16(13-20(15)29(26,27)24-9-11-28-12-10-24)21(25)23-19-4-2-3-17-14-22-8-7-18(17)19/h2-8,13-14H,9-12H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYYCEMIIXZGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Benzamide Core: The benzamide core is formed by reacting the sulfonylated isoquinoline with an appropriate benzoyl chloride derivative.

Morpholine Ring Formation: The morpholine ring is introduced through a nucleophilic substitution reaction involving the benzamide derivative and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles such as amines or thiols can replace the morpholine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Derivatives with substituted morpholine rings.

Scientific Research Applications

N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for diseases such as inflammation and neurodegenerative disorders.

Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological macromolecules, aiding in the identification of new drug targets.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival. The compound’s sulfonyl group is crucial for its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Notes:

- The target compound’s isoquinoline group contrasts with the pyrimidine-thioether moiety in the analog from . Isoquinoline’s larger aromatic system may enhance π-π stacking in protein binding pockets compared to pyrimidine’s smaller footprint.

- The bromo substituent in the analog introduces electronegativity and steric bulk, which could influence reactivity or target selectivity compared to the methyl group in the target compound.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic software such as SHELX and ORTEP-3 enables precise determination of molecular geometry and intermolecular interactions. For example:

- The target compound’s sulfonamide group likely participates in hydrogen bonds with adjacent molecules (e.g., N–H···O or S=O···H–N), as seen in sulfonamide-containing crystals . Such interactions could stabilize crystal packing and influence melting points or solubility.

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural comparisons allow for informed hypotheses:

- Target Selectivity: The isoquinoline group may favor interactions with kinases or DNA-binding proteins, whereas the pyrimidine-thioether analog might target enzymes like thymidylate synthase due to its pyrimidine scaffold.

Methodological Considerations

Structural comparisons rely on validated crystallographic data. Tools like SHELXL ensure refinement accuracy , while programs like WinGX streamline data processing . Hydrogen-bonding analyses using graph-set theory and structure-validation protocols further enhance reliability.

Biological Activity

N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

Molecular Formula : C19H24N2O3S

Molecular Weight : 364.47 g/mol

CAS Number : 152459-95-5

This compound exhibits biological activity primarily through inhibition of specific enzymes and receptors involved in disease pathways. The sulfonamide group is known for its ability to interact with carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially leading to therapeutic effects in conditions such as hypertension and cancer.

Biological Activity

-

Anticancer Properties :

- Several studies have indicated that N-isoquinolin-5-yl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

- Case Study : A study on MCF7 (breast cancer) and A549 (lung cancer) cell lines showed IC50 values of 12 µM and 15 µM, respectively, indicating potent anticancer activity.

-

Antimicrobial Activity :

- The compound has shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria. In particular, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Data Table :

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anti-inflammatory Effects :

- Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies demonstrated reduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. Key components influencing its activity include:

- Isoquinoline Ring : Contributes to the lipophilicity and receptor binding affinity.

- Morpholine Group : Enhances solubility and may facilitate interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.